molecular formula C17H9Cl2NO3S B5162000 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5162000
M. Wt: 378.2 g/mol
InChI Key: YUUQMZYBGLBWNP-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that features a thiazolidine-2,4-dione core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan and dichlorophenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Attachment of the Dichlorophenyl Group: This step often involves a halogenation reaction followed by a nucleophilic substitution to introduce the dichlorophenyl group.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the formation of the double bond in the (5Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the double bonds or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific signaling cascades, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine-2,4-dione derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan and dichlorophenyl groups, along with the prop-2-yn-1-yl substituent, differentiates it from other similar compounds and may confer unique reactivity and selectivity in various applications.

Properties

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO3S/c1-2-8-20-16(21)14(24-17(20)22)9-10-6-7-13(23-10)11-4-3-5-12(18)15(11)19/h1,3-7,9H,8H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQMZYBGLBWNP-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.